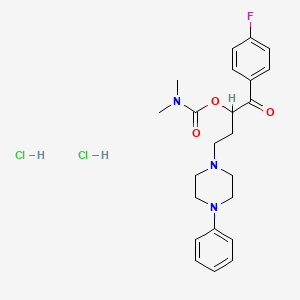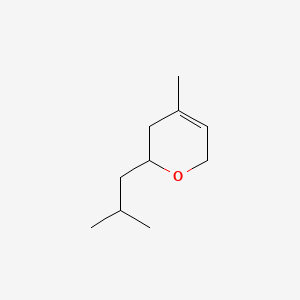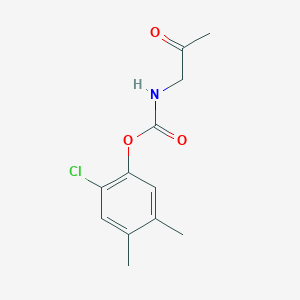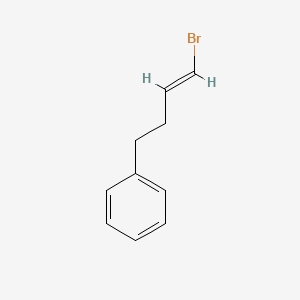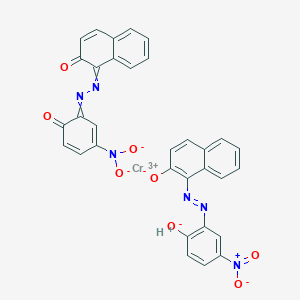![molecular formula C12H18N2O B13758604 [1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine CAS No. 54953-03-6](/img/structure/B13758604.png)
[1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine: is an organic compound characterized by the presence of a hydrazine functional group attached to a methoxy-substituted phenyl ring and a dimethylpropylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine typically involves the reaction of 4-methoxybenzaldehyde with 2,2-dimethylpropylidenehydrazine under acidic conditions. The reaction is carried out in a solvent such as ethanol, and the mixture is heated to facilitate the formation of the desired hydrazone product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: [1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, [1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine is used as a building block for the synthesis of various heterocyclic compounds. It is also employed in the preparation of indole derivatives through cyclization reactions .
Biology and Medicine: Its derivatives may exhibit biological activities such as anti-inflammatory or anticancer properties .
Industry: In the industrial sector, this compound can be used in the production of dyes, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of [1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence enzymatic activities and biochemical pathways. Additionally, the compound can undergo cyclization reactions to form biologically active heterocycles .
Comparaison Avec Des Composés Similaires
4-Methoxyphenylhydrazine: Shares the methoxyphenyl group but lacks the dimethylpropylidene moiety.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Contains similar aromatic structures but with additional functional groups.
Uniqueness: [1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. The presence of the dimethylpropylidene moiety differentiates it from other hydrazine derivatives and contributes to its unique properties.
Propriétés
Numéro CAS |
54953-03-6 |
|---|---|
Formule moléculaire |
C12H18N2O |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
[1-(4-methoxyphenyl)-2,2-dimethylpropylidene]hydrazine |
InChI |
InChI=1S/C12H18N2O/c1-12(2,3)11(14-13)9-5-7-10(15-4)8-6-9/h5-8H,13H2,1-4H3 |
Clé InChI |
SAOJIYINYDNITO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=NN)C1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


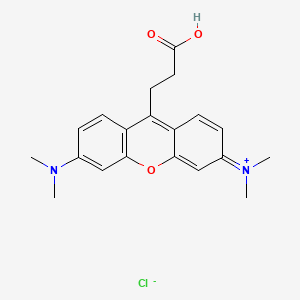

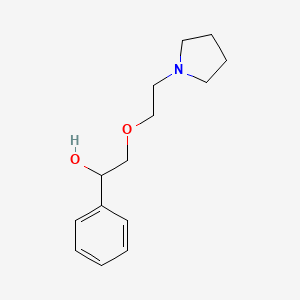
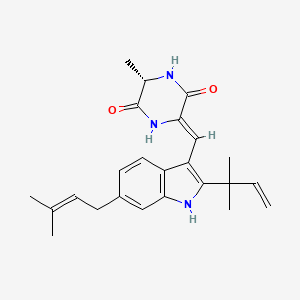
![2,4,7,9-Tetraphenylpyrido[2,3-G]quinoline](/img/structure/B13758540.png)
![4-[(Z)-(4-bromo-7-methoxy-2-oxo-1H-indol-3-ylidene)amino]oxybutanoic acid](/img/structure/B13758546.png)
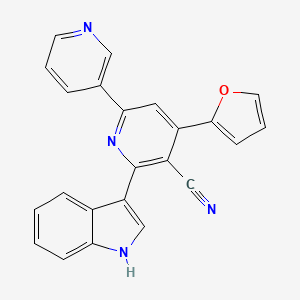
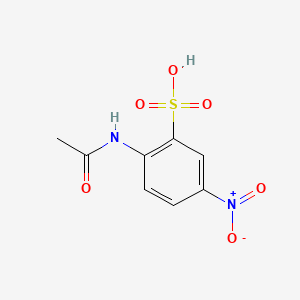
![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-chloro-6-cyano-4-nitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13758567.png)
